
双(3-氟苯基)甲醇
描述
“Bis(3-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10F2O . It is a diphenyl methanol building block with two fluorine atoms . It is used as a synthesis intermediate for APIs and macromolecules .
Synthesis Analysis
The synthesis of “Bis(3-fluorophenyl)methanol” involves various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of “Bis(3-fluorophenyl)methanol” is characterized by the presence of two fluorophenyl groups attached to a methanol group . The average mass of the molecule is 220.215 Da .Chemical Reactions Analysis
“Bis(3-fluorophenyl)methanol” can undergo various chemical reactions. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine . The reaction involved the formation of a complex that did not show any aggregations .科学研究应用
Synthesis of Nickel Phthalocyanine Complexes
Bis(3-fluorophenyl)methanol: is used in the synthesis of nickel phthalocyanine complexes, which are macrocyclic compounds with a wide range of applications due to their large π-conjugated system. These complexes are characterized by their strong absorption in the red visible region and are used in materials such as optical recording materials, semiconductors for organic field-effect transistors, and solar cells .
Fluorescence Studies
The compound’s derivatives have been studied for their fluorescence properties. This is particularly important in the development of fluorescent probes and sensors, which can be used in biological and chemical sensing applications .
Cheminformatics
In the field of cheminformatics, Bis(3-fluorophenyl)methanol can be used to model and simulate the behavior of chemical compounds. This is crucial for understanding the interaction of molecules and predicting the properties of new compounds .
Antimicrobial Agents
Derivatives of Bis(3-fluorophenyl)methanol have been synthesized as potential antimicrobial agents. The presence of the fluorophenyl group is significant in drug discovery, offering a pathway for the development of new antimicrobial drugs .
Catalysts for Oxidative Degradation
The compound’s derivatives are also explored as catalysts for the oxidative degradation of pollutants. This application is vital for environmental chemistry and waste treatment processes .
Photodynamic Therapy
Phthalocyanine derivatives synthesized from Bis(3-fluorophenyl)methanol are used in photodynamic therapy, a treatment method that utilizes light-sensitive compounds to target and destroy cancer cells .
未来方向
The future directions for “Bis(3-fluorophenyl)methanol” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it has been used in the synthesis of fluorophenyl methoxy substituted nickel phthalocyanine, which has been studied for its spectral and fluorescence properties .
属性
IUPAC Name |
bis(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMJXDJOHQCPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-fluorophenyl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)
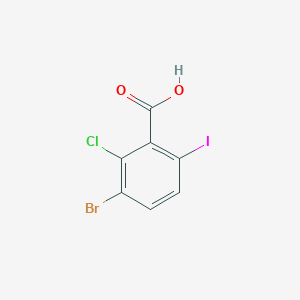
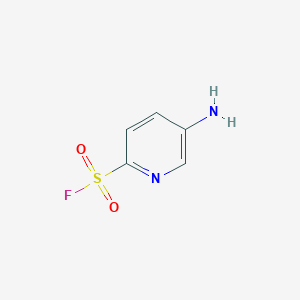

![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)
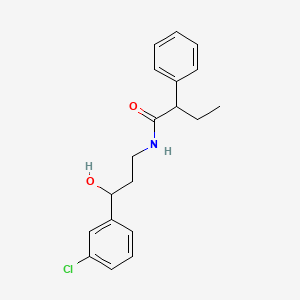
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)
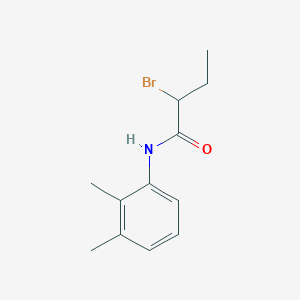
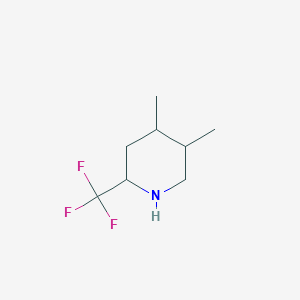
![2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide](/img/structure/B2929968.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)
![3,4-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2929971.png)
![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)
![1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2929974.png)